MFCD01464947
Description
MFCD01464947 (CAS: Not explicitly provided in evidence) is a chemical compound of interest in coordination chemistry and catalysis. For instance, CAS 1046861-20-4 (MDL: MFCD13195646) shares structural motifs common to boronic acid derivatives, which are pivotal in Suzuki-Miyaura cross-coupling reactions. These compounds typically exhibit:
Properties
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c1-11-4-3-5-15(12(11)2)19-17(21)16(23-18(19)22)10-13-6-8-14(20)9-7-13/h3-10,20H,1-2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCPKHYHYLLSML-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-aminopicolinate can be synthesized through several methods. One common approach involves the esterification of 4-aminopicolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of Methyl 4-aminopicolinate often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-aminopicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of Methyl 4-aminopicolinate.
Reduction: Methyl 4-aminopicolinate alcohol.
Substitution: Halogenated derivatives of Methyl 4-aminopicolinate.
Scientific Research Applications
Methyl 4-aminopicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-aminopicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Compound A: (3-Bromo-5-chlorophenyl)boronic acid
- CAS : 1046861-20-4 (MDL: MFCD13195646)
- Molecular weight : 235.27 g/mol
- Key differences :
Compound B: 2-(4-Nitrophenyl)benzimidazole
Table 1. Structural and Functional Comparison
Table 2. Reaction Conditions and Yields
Research Findings and Discussion
- Structural Similarity : High similarity scores (0.71–0.87) indicate shared halogenated aromatic frameworks, critical for electronic tuning in catalysis .
- Functional Divergence : Compound B’s high yield (98%) under green conditions highlights its superiority in sustainable synthesis compared to this compound analogs .
- Solubility Trade-offs : While this compound proxies exhibit moderate solubility, Compound B’s higher solubility (0.687 mg/mL) may enhance bioavailability in drug design .
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